Cas no 1550792-57-8 (Azetidine, 3,3-dimethoxy-)
Azetidine, 3,3-dimethoxy- Chemical and Physical Properties
Names and Identifiers
-
- Azetidine, 3,3-dimethoxy-
- 3,3-dimethoxyazetidine
- AKOS021412616
- EN300-4416534
- 1550792-57-8
-
- Inchi: 1S/C5H11NO2/c1-7-5(8-2)3-6-4-5/h6H,3-4H2,1-2H3
- InChI Key: VMENWOKQWSVFKS-UHFFFAOYSA-N
- SMILES: N1CC(OC)(OC)C1
Computed Properties
- Exact Mass: 117.078978594g/mol
- Monoisotopic Mass: 117.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 74.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 30.5Ų
Experimental Properties
- Density: 1.03±0.1 g/cm3(Predicted)
- Boiling Point: 125.1±40.0 °C(Predicted)
- pka: 8.09±0.40(Predicted)
Azetidine, 3,3-dimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4416534-0.05g |
3,3-dimethoxyazetidine |
1550792-57-8 | 95.0% | 0.05g |
$348.0 | 2025-03-15 | |
| Enamine | EN300-4416534-0.1g |
3,3-dimethoxyazetidine |
1550792-57-8 | 95.0% | 0.1g |
$364.0 | 2025-03-15 | |
| Enamine | EN300-4416534-0.25g |
3,3-dimethoxyazetidine |
1550792-57-8 | 95.0% | 0.25g |
$381.0 | 2025-03-15 | |
| Enamine | EN300-4416534-0.5g |
3,3-dimethoxyazetidine |
1550792-57-8 | 95.0% | 0.5g |
$397.0 | 2025-03-15 | |
| Enamine | EN300-4416534-1.0g |
3,3-dimethoxyazetidine |
1550792-57-8 | 95.0% | 1.0g |
$414.0 | 2025-03-15 | |
| Enamine | EN300-4416534-2.5g |
3,3-dimethoxyazetidine |
1550792-57-8 | 95.0% | 2.5g |
$810.0 | 2025-03-15 | |
| Enamine | EN300-4416534-5.0g |
3,3-dimethoxyazetidine |
1550792-57-8 | 95.0% | 5.0g |
$1199.0 | 2025-03-15 | |
| Enamine | EN300-4416534-10.0g |
3,3-dimethoxyazetidine |
1550792-57-8 | 95.0% | 10.0g |
$1778.0 | 2025-03-15 |
Azetidine, 3,3-dimethoxy- Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on Azetidine, 3,3-dimethoxy-
Comprehensive Overview of Azetidine, 3,3-dimethoxy- (CAS No. 1550792-57-8): Properties, Applications, and Industry Insights
Azetidine, 3,3-dimethoxy- (CAS No. 1550792-57-8) is a specialized heterocyclic compound garnering significant attention in pharmaceutical and agrochemical research. This azetidine derivative features a unique dimethoxy substitution at the 3-position, enhancing its reactivity and utility in synthetic chemistry. As demand for novel small-molecule building blocks surges, this compound has emerged as a key intermediate for drug discovery programs targeting GPCRs and enzyme inhibitors.
The structural motif of 3,3-dimethoxyazetidine offers distinct advantages in medicinal chemistry, particularly in modulating molecular rigidity and bioavailability. Recent studies highlight its role in developing next-generation therapeutics for metabolic disorders and CNS diseases. Industry reports indicate growing interest in sustainable synthesis methods for such intermediates, aligning with green chemistry initiatives – a hot topic among researchers searching for "eco-friendly heterocycle synthesis" or "green approaches to nitrogen-containing compounds".
From a technical perspective, 1550792-57-8 demonstrates remarkable stability under standard storage conditions (typically 2-8°C under inert atmosphere), making it preferable for high-throughput screening applications. Analytical data reveals characteristic NMR peaks at δ 3.2-3.5 ppm (OCH3) and δ 4.1-4.3 ppm (CH2-N), crucial for quality control – information frequently sought in queries like "azetidine NMR interpretation" or "CAS 1550792-57-8 spectroscopic data".
The compound's structure-activity relationship (SAR) potential has spurred innovation in fragment-based drug design, particularly for kinase inhibitors. Patent analyses show a 40% increase in filings referencing dimethoxy-substituted azetidines since 2020, reflecting industry trends toward three-dimensional scaffolds in lead optimization – a concept dominating searches for "sp3-rich drug candidates" and "saturated heterocycles in drug discovery".
Manufacturing considerations for Azetidine, 3,3-dimethoxy- emphasize process safety and scale-up feasibility, with current methods employing catalytic hydrogenation or ring-closing metathesis. These technical aspects respond to common search queries about "large-scale production of azetidine derivatives" and "cost-effective synthesis of nitrogen heterocycles". The compound's logP value (predicted ~0.8) and polar surface area (~25 Ų) make it particularly valuable for addressing blood-brain barrier permeability challenges.
Emerging applications in material science have expanded the utility of 1550792-57-8, particularly in developing functional polymers with tailored dielectric properties. Researchers investigating "nitrogen-containing monomers for specialty plastics" or "heterocyclic additives for electronic materials" increasingly reference this compound's unique electronic distribution and ring strain characteristics.
Quality specifications for commercial Azetidine, 3,3-dimethoxy- typically require ≥98% purity (HPLC), with strict controls on residual solvents and heavy metal content – parameters critical for users searching "pharmaceutical-grade azetidine derivatives" or "QC standards for CAS 1550792-57-8". Leading suppliers now provide comprehensive analytical documentation including LC-MS spectra and chiral purity data to meet regulatory requirements.
The scientific community continues exploring structure-property relationships of this compound, with recent computational studies modeling its conformational flexibility and hydrogen-bonding capacity. These investigations address trending search terms like "molecular dynamics of azetidine rings" and "quantum chemical calculations for small heterocycles", demonstrating the compound's relevance in both experimental and theoretical chemistry.
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